2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone
Description
2-((5-Nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone is a nitro-substituted benzimidazole derivative characterized by a thioether linkage connecting the benzimidazole core to a phenylethanone moiety. The 5-nitro group on the benzimidazole ring introduces strong electron-withdrawing effects, influencing its electronic properties, solubility, and reactivity. This compound belongs to a broader class of 2-((substituted-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanones, which are synthesized via nucleophilic substitution reactions between 2-mercaptobenzimidazole derivatives and phenacyl bromides . Its molecular formula is C₁₅H₁₁N₃O₃S, with a molecular weight of 313.34 g/mol, distinguishing it from non-nitro analogs like 2-((1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone (CAS 21547-79-5, MW 268.34 g/mol) .
Properties
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14(10-4-2-1-3-5-10)9-22-15-16-12-7-6-11(18(20)21)8-13(12)17-15/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEGPZQRLIYDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can optimize the process, reducing waste and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Substitution: The phenylethanone moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted phenylethanone derivatives.
Scientific Research Applications
2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thioether linkage and benzimidazole core can modulate enzyme activity and receptor binding, influencing various biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Comparisons
Electronic Effects Nitro Group vs. Benzimidazole vs. Benzothiazole: Replacing benzimidazole (two N atoms) with benzothiazole (N + S) alters aromaticity and hydrogen-bonding capacity. Benzothiazoles exhibit higher lipophilicity, impacting membrane permeability .
Synthetic Routes The target compound is synthesized via a similar pathway to other 2-((substituted-benzimidazol-2-yl)thio)-1-phenylethanones, where 5-nitro-2-mercaptobenzimidazole reacts with phenacyl bromide under basic conditions . In contrast, benzothiazole derivatives require distinct starting materials, such as 2-mercaptobenzothiazole, highlighting the modularity of thioether-linked phenylethanone syntheses .
Biological Relevance
- Nitro Group in Drug Design : Nitro groups are often associated with prodrug activation (e.g., via nitroreductases) but may introduce toxicity concerns. This contrasts with methylthio or benzyl groups in analogs like 1-benzyl-2-(methylthio)-imidazole-5-ketone, which prioritize steric effects over redox activity .
- Receptor Binding : Thioether-linked benzimidazoles, such as those targeting OX1R/OX2R receptors, demonstrate that substituents like nitro groups could modulate binding specificity or affinity compared to carboxamide derivatives .
Critical Analysis
- Advantages of Nitro Substitution : Enhances thermal stability and may enable selective targeting in hypoxic environments (e.g., tumor tissues).
- Limitations: Nitro groups can complicate synthetic purification and raise genotoxicity flags in drug development.
Biological Activity
The compound 2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone , also referred to as 1-(4-chlorophenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)ethan-1-one , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C15H10ClN3O3S
- Molar Mass : 347.78 g/mol
- CAS Number : 157634-77-0
- Density : 1.56 g/cm³ (predicted)
- Boiling Point : 607.3 °C (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiol groups, leading to the formation of thioether linkages. The process can be complex, often requiring multiple steps and purification methods such as thin-layer chromatography (TLC) for product verification .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those containing the nitro group. For instance, compounds similar to 2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone have demonstrated significant activity against various bacterial strains.
These compounds exhibit a structure-activity relationship (SAR), indicating that modifications in the substituents can enhance their biological efficacy.
Antiproliferative Effects
In vitro studies have shown that benzimidazole derivatives possess antiproliferative effects on cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes and pathways involved in cell proliferation.
Case Studies
-
Study on α-glucosidase Inhibition
A series of benzimidazole derivatives were evaluated for their ability to inhibit α-glucosidase, an enzyme linked to diabetes management. The most potent compound showed an IC50 value significantly lower than that of acarbose, a standard drug used for this purpose . -
Antimicrobial Assessment
A comparative study evaluated various benzimidazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that compounds with nitro substitutions exhibited enhanced antimicrobial activity compared to their non-nitro counterparts .
Structure Activity Relationship (SAR)
The biological activity of 2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone is influenced by:
- Substituent Positioning : Variations in the positioning of functional groups on the benzimidazole ring can lead to significant changes in activity.
- Electronic Effects : Electron-withdrawing groups like nitro enhance reactivity and biological potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
